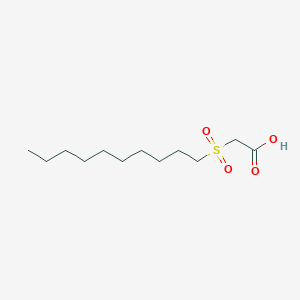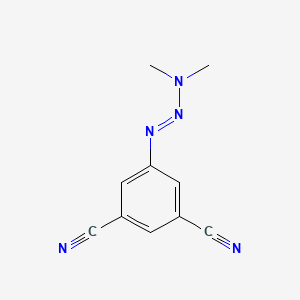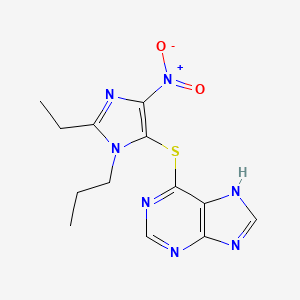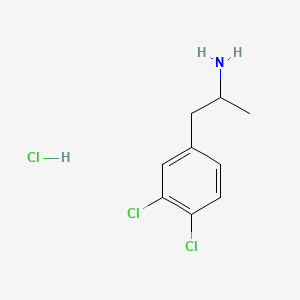![molecular formula C15H14O2S B13998531 [2-(Benzenesulfonyl)cyclopropyl]benzene CAS No. 89654-30-8](/img/structure/B13998531.png)
[2-(Benzenesulfonyl)cyclopropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Benzenesulfonyl)cyclopropyl]benzene: is an organic compound with the molecular formula C15H14O2S It is characterized by a cyclopropyl group attached to a benzenesulfonyl group, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfonyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Cyclopropylbenzene} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Benzenesulfonyl)cyclopropyl]benzene can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [2-(Benzenesulfonyl)cyclopropyl]benzene is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of [2-(Benzenesulfonyl)cyclopropyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- [2-(Phenylsulfonyl)cyclopropyl]benzene
- [2-(Methylsulfonyl)cyclopropyl]benzene
- [2-(Ethylsulfonyl)cyclopropyl]benzene
Comparison:
- Structural Differences: While these compounds share a common sulfonyl group attached to a cyclopropyl ring, the substituents on the sulfonyl group (phenyl, methyl, ethyl) differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different substituents affects the reactivity of the compounds in various chemical reactions. For example, [2-(Phenylsulfonyl)cyclopropyl]benzene may exhibit different electrophilic substitution patterns compared to [2-(Methylsulfonyl)cyclopropyl]benzene.
- Applications: The unique structural features of [2-(Benzenesulfonyl)cyclopropyl]benzene make it particularly suitable for specific applications in catalysis and material science, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
89654-30-8 |
|---|---|
Molekularformel |
C15H14O2S |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
[2-(benzenesulfonyl)cyclopropyl]benzene |
InChI |
InChI=1S/C15H14O2S/c16-18(17,13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI-Schlüssel |
RNMANIZNWVXUJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


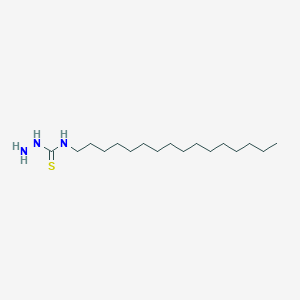
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
